4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a 4-fluoro group and a 1,2,4-thiadiazole ring, which is further substituted with a 5-iodofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 5-iodofuran moiety: This step involves the iodination of a furan ring, which can be carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Coupling of the benzamide core: The final step involves coupling the substituted 1,2,4-thiadiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The iodine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide: Similar in structure due to the presence of fluorine and iodine substituents.
N-4-fluoro-pyrazol-5-yl-benzamide: Shares the benzamide core with a fluorine substituent.
Uniqueness
4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of a 1,2,4-thiadiazole ring and a 5-iodofuran moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C13H7FIN3O2S |
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Molecular Weight |
415.18 g/mol |
IUPAC Name |
4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C13H7FIN3O2S/c14-8-3-1-7(2-4-8)12(19)17-13-16-11(18-21-13)9-5-6-10(15)20-9/h1-6H,(H,16,17,18,19) |
InChI Key |
RHCDFMIDSBESRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(O3)I)F |
Origin of Product |
United States |
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